molecular formula C18H15NO5S B8454613 4-{5-Methyl-4-[(phenylsulfonyl)methyl]-1,3-oxazol-2-yl}benzoic Acid

4-{5-Methyl-4-[(phenylsulfonyl)methyl]-1,3-oxazol-2-yl}benzoic Acid

Cat. No. B8454613
M. Wt: 357.4 g/mol
InChI Key: YGUMPAPHTQICJW-UHFFFAOYSA-N
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Patent
US09296732B2

Procedure details

Reaction of benzoate 16 (290 mg, 0.78 mmol) and 6 M HCl (5 mL) gave acid 17 (278 mg, 100%) as a white solid: mp (H2O) 284-287° C.; 1H NMR δ 12.68 (br s, 1H, CO2H), 8.04 (br d, J=8.4 Hz, 2H, H-2, H-6), 7.90 (br d, J=8.4 Hz, 2H, H-3, H-5), 7.80 (br ddd, J=8.1, 1.9, 1.2 Hz, 2H, H-2′, H-6′), 7.75 (tt, J=7.5, 1.2 Hz, 1H, H-4′), 7.62 (br dd, J=8.1, 7.4 Hz, 2H, H-3′, H-5′), 4.68 (s, 2H, CH2SO2), 2.13 (s, 3H, CH3); MS m/z 358.8 (MH+, 100%).
Name
benzoate
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)(=[O:20])=[O:19].Cl>>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:15][CH:16]=2)=[N:4][C:3]=1[CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)(=[O:19])=[O:20]

Inputs

Step One
Name
benzoate
Quantity
290 mg
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=C(C(=O)OC)C=C1)CS(=O)(=O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=C(C(=O)O)C=C1)CS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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